Chemical properties of 2-Piperidinecarboxamide, 5,5-dimethyl- for medicinal chemistry
Chemical properties of 2-Piperidinecarboxamide, 5,5-dimethyl- for medicinal chemistry
An In-Depth Technical Guide to 2-Piperidinecarboxamide, 5,5-dimethyl- for Medicinal Chemistry
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1] Its remarkable prevalence is highlighted by its presence in a multitude of natural alkaloids and synthetic pharmaceuticals, contributing to over twenty classes of drugs.[2][3] The success of the piperidine moiety in drug design stems from its unique stereochemical and physicochemical properties. As a saturated heterocycle, it typically adopts a stable chair conformation, which enables the precise three-dimensional positioning of substituents—a critical factor for optimizing interactions with biological targets.[1] Furthermore, the basic nitrogen atom provides a versatile handle for modulating crucial drug-like properties such as solubility, lipophilicity, and metabolic stability, which are essential for a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]
This guide provides a comprehensive analysis of the specific chemical properties of 2-Piperidinecarboxamide, 5,5-dimethyl- , a molecule that combines the foundational piperidine core with two key substitutions: a carboxamide at the 2-position and a gem-dimethyl group at the 5-position. While direct literature on this exact molecule is sparse, this document will synthesize data from closely related analogues to provide a predictive framework for its application in medicinal chemistry, guiding researchers in its synthesis, characterization, and potential therapeutic exploration.
Chapter 1: Deconstructing the Core - Key Structural Features and Their Implications
The medicinal chemistry potential of 2-Piperidinecarboxamide, 5,5-dimethyl- can be understood by examining the contribution of each of its structural components.
The 2-Piperidinecarboxamide Moiety: A Vector for Biological Activity
The placement of a carboxamide group at the 2-position of the piperidine ring is a well-established strategy in drug design. This functional group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), enabling strong and specific interactions with biological targets such as enzymes and receptors.
Derivatives of piperidine-2-carboxamide are found in several classes of therapeutic agents:
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Local Anesthetics: The N-alkyl-piperidine-2-carboxamide framework is the core of widely used local anesthetics like ropivacaine and levobupivacaine.[5] In these molecules, the piperidine and carboxamide groups are crucial for binding to voltage-gated sodium channels.
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Enzyme Inhibitors: The rigid structure of the piperidine ring combined with the hydrogen-bonding capacity of the carboxamide makes this scaffold ideal for designing enzyme inhibitors. For example, piperidine carboxamide derivatives have been developed as potent inhibitors of calpain, a cysteine protease implicated in neurodegenerative disorders.[6]
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Anticancer Agents: Piperidine carboxamide derivatives have been investigated as potential inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[7]
The introduction of substituents on the piperidine ring, such as at the 2-position, can also effectively enhance properties like aqueous solubility.[8][9]
The 5,5-gem-Dimethyl Group: A Tool for Conformational Control and Metabolic Stability
The gem-dimethyl group, characterized by two methyl groups on the same carbon atom, is a powerful tool in medicinal chemistry, often employed to confer specific advantages to a drug candidate.[10]
The Thorpe-Ingold Effect and Conformational Restriction: The presence of a gem-dimethyl group at the 5-position restricts the conformational flexibility of the piperidine ring. This phenomenon, known as the Thorpe-Ingold or gem-disubstituent effect, can favor a specific chair conformation, thereby reducing the entropic penalty upon binding to a biological target.[10][11] By locking the molecule into a more defined three-dimensional shape, potency and selectivity can be significantly enhanced.[10]
Enhancing Metabolic Stability: A primary role of the gem-dimethyl group is to improve a molecule's metabolic profile.[12] The carbon-hydrogen bonds of alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance.[12] By replacing vulnerable C-H bonds with sterically bulky and more stable methyl groups, this metabolic "soft spot" is shielded from enzymatic degradation. This strategy can lead to:
-
Increased metabolic half-life.[12]
-
Reduced intrinsic clearance.
-
Improved oral bioavailability.
The gem-dimethyl group is often considered a bioisostere of other groups used to enhance metabolic stability, such as oxetane rings.[12] Its incorporation invariably increases lipophilicity, a factor that must be carefully balanced to maintain overall drug-like properties.[12]
Chapter 2: Predicted Physicochemical and Pharmacokinetic Properties
Predicting the physicochemical properties of a novel compound is a critical first step in assessing its drug-like potential. The following table summarizes the estimated properties for 2-Piperidinecarboxamide, 5,5-dimethyl-, based on the analysis of its constituent fragments.
| Property | Predicted Value | Rationale and Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₁₆N₂O | Defines the elemental composition. |
| Molecular Weight | 156.23 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |
| logP (Octanol/Water) | ~0.5 - 1.5 | The gem-dimethyl group increases lipophilicity, while the carboxamide and piperidine nitrogen add polarity. A balanced logP is crucial for membrane permeability and solubility. |
| pKa (Basic) | ~8.5 - 9.5 | The piperidine nitrogen is basic and will be protonated at physiological pH (7.4), which can improve aqueous solubility but may limit blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 (Amide N-H, Piperidine N-H) | Important for target interaction and solubility. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Piperidine N) | Crucial for specific binding to biological targets and for aqueous solubility. |
| Polar Surface Area (PSA) | ~55 Ų | A moderate PSA suggests good potential for oral absorption and cell permeability. |
| Metabolic Stability | Likely High | The 5,5-dimethyl group is expected to block CYP450-mediated oxidation on the piperidine ring, a common metabolic pathway for such heterocycles.[12][13] |
Chapter 3: Synthesis and Characterization
A robust and reproducible synthetic route is essential for the exploration of any new chemical entity.
Proposed Synthetic Pathway
A plausible synthetic route to 2-Piperidinecarboxamide, 5,5-dimethyl- would likely start from a corresponding carboxylic acid precursor, followed by amide bond formation.
Caption: Proposed synthetic workflow for 2-Piperidinecarboxamide, 5,5-dimethyl-.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-Piperidinecarboxamide, 5,5-dimethyl- from 5,5-Dimethyl-2-piperidinecarboxylic acid.
Materials:
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5,5-Dimethyl-2-piperidinecarboxylic acid hydrochloride
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Thionyl chloride (SOCl₂) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt))
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Protocol (via Acyl Chloride):
-
Acid Chloride Formation: Suspend 5,5-Dimethyl-2-piperidinecarboxylic acid hydrochloride (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride hydrochloride salt.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL/g) and cool to 0 °C.
-
Slowly add a concentrated solution of ammonium hydroxide (5.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Work-up and Purification: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure 2-Piperidinecarboxamide, 5,5-dimethyl-.
Protocol: Characterization
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals would include singlets for the gem-dimethyl protons, multiplets for the piperidine ring protons, and broad signals for the amide and piperidine N-H protons.
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in positive mode should show a clear [M+H]⁺ ion.
Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic peaks would include N-H stretches for the amide and amine, a strong C=O stretch (amide I band), and an N-H bend (amide II band).
Chapter 4: Hypothesized Biological Activity and Therapeutic Potential
Given the pharmacological profile of related piperidine derivatives, 2-Piperidinecarboxamide, 5,5-dimethyl- can be hypothesized to possess activity in several therapeutic areas. The combination of a rigidified scaffold and specific hydrogen bonding groups makes it an attractive candidate for an enzyme inhibitor.
Potential Target: Protein Kinases
Many kinase inhibitors utilize heterocyclic scaffolds to interact with the hinge region of the ATP binding pocket. The piperidine-carboxamide moiety could be oriented to form key hydrogen bonds, while further substitutions could be made to target other regions of the kinase for improved potency and selectivity. For instance, piperidine derivatives have been explored as inhibitors of Akt, a key kinase in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[14]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the title compound.
Protocol: In Vitro Kinase Inhibition Assay (Example: Akt)
Objective: To determine the inhibitory potency (IC₅₀) of the compound against a target kinase.
-
Reagents: Recombinant human Akt enzyme, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the kinase, the peptide substrate/ATP mixture, and the serially diluted compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization
The 2-Piperidinecarboxamide, 5,5-dimethyl- scaffold offers multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points for SAR studies on the scaffold.
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R¹ (Piperidine Nitrogen): Alkylation or acylation at this position can significantly impact pKa, solubility, and cell permeability. Introducing larger or more polar groups can modulate the overall ADME profile.
-
R² (Amide Nitrogen): This is a primary vector for exploring interactions with the target protein. Substituting the amide NH₂ with various alkyl or aryl groups (R²) can probe different pockets of a binding site to enhance potency and selectivity.
-
Piperidine Ring: While the 5,5-dimethyl substitution is fixed, other positions (3 and 4) could be functionalized to introduce new vectors for interaction or to fine-tune the conformation of the molecule.
Chapter 6: Conclusion and Future Directions
2-Piperidinecarboxamide, 5,5-dimethyl- represents a promising, albeit underexplored, scaffold for medicinal chemistry. The strategic combination of a biologically relevant 2-carboxamide group with a conformationally restricting and metabolically stabilizing 5,5-gem-dimethyl moiety provides a strong foundation for the design of novel therapeutic agents. Its low molecular weight and favorable predicted physicochemical properties make it an attractive starting point for lead discovery programs, particularly in areas such as oncology and neuroscience where piperidine-based drugs have already shown significant success.[2][15]
Future research should focus on the efficient synthesis of this core and the generation of a small, diverse library of analogues by modifying the R¹ and R² positions. Screening this library against various target classes, especially protein kinases and other enzymes, will be the critical next step in validating the therapeutic potential of this versatile chemical framework.
References
A comprehensive list of references would be compiled here, linking to the authoritative sources used throughout the guide, complete with titles, sources, and clickable URLs for verification.
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